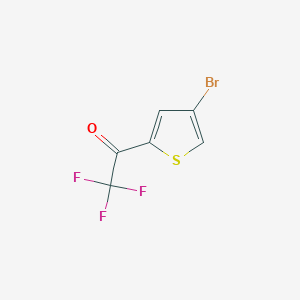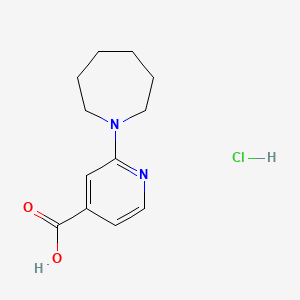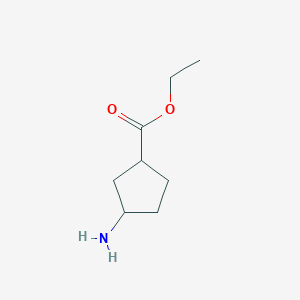
1-(5-Bromo-4-methylpyridin-2-yl)azepane
Overview
Description
“1-(5-Bromo-4-methyl-2-pyridinyl)azepane”, also known as BAMZA, is a small molecule that belongs to the class of heterocycles. It has a CAS Number of 1219967-32-4 and a molecular weight of 270.17 .
Molecular Structure Analysis
The linear formula of “1-(5-Bromo-4-methyl-2-pyridinyl)azepane” is C11H16BrN3 . This indicates that the molecule is composed of 11 carbon atoms, 16 hydrogen atoms, 1 bromine atom, and 3 nitrogen atoms.Scientific Research Applications
Azepanium Ionic Liquids
Research indicates that azepane, a seven-member alicyclic secondary amine, can be utilized to synthesize a new family of room temperature ionic liquids. This transformation is particularly relevant for mitigating disposal issues related to azepane's coproduct status in the polyamide industry. Ionic liquids derived from azepane have shown potential as eco-friendly alternatives to volatile organic compounds in electrolytes, given their wide electrochemical windows and promising conductivity and viscosity properties (Belhocine et al., 2011).
Enantioselective Functionalization
Another significant application of azepane derivatives involves the enantioselective α-functionalization of amines through palladium-catalyzed C–H arylation. This process facilitates the creation of saturated aza-heterocycles, which are crucial building blocks in the development of bioactive compounds and therapeutic agents. The method offers a broad range of functionalization for various amines, including azepanes, enhancing their utility in asymmetric synthesis and drug discovery (Jain et al., 2016).
Supercapacitor Electrolytes
Azepanium-based ionic liquids have been explored as green electrolytes for high-voltage supercapacitors. Studies comparing azepanium-based ionic liquids with established ionic liquids revealed their comparably high operative potentials, leading to voltages up to 3.5 V without significant electrolyte degradation. This research underscores the potential of azepanium derivatives in enhancing the efficiency and environmental friendliness of energy storage devices (Pohlmann et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
1-(5-bromo-4-methylpyridin-2-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-10-8-12(14-9-11(10)13)15-6-4-2-3-5-7-15/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHFFMRPGYHMLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1527779.png)



